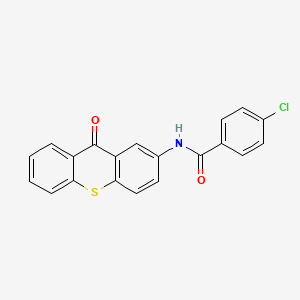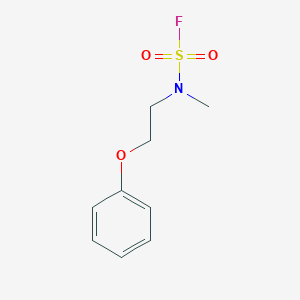
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride is an organic compound belonging to the class of sulfamoyl fluorides. These compounds are characterized by the presence of a sulfamoyl group (SO₂NH₂) bonded to a fluoride ion. The specific structure of this compound includes a methyl group and a phenoxyethyl group attached to the nitrogen atom of the sulfamoyl group.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). The reaction typically occurs under mild conditions and can be catalyzed by various agents .
Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) . This reaction is often carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations.
化学反应分析
Types of Reactions
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfamic acid and corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfamoyl fluorides, while hydrolysis results in sulfamic acid and phenoxyethanol.
科学研究应用
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamoyl derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Dimethylsulfamoyl fluoride: Contains two methyl groups attached to the nitrogen atom.
Difluorosulfamyl fluoride: Contains two fluoride ions attached to the sulfur atom.
N-sulfinylsulfamoyl fluoride: Contains a thionyl group (S=O) attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-11(15(10,12)13)7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOAUVGPNJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
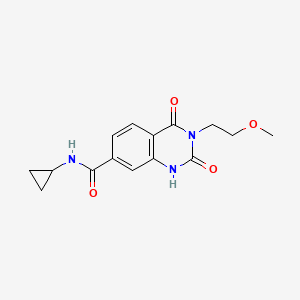
![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2425756.png)
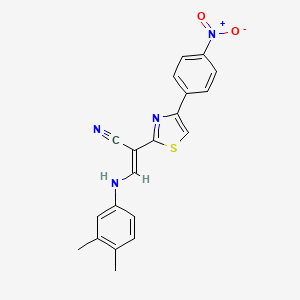
![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)
![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
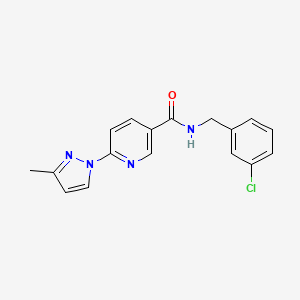
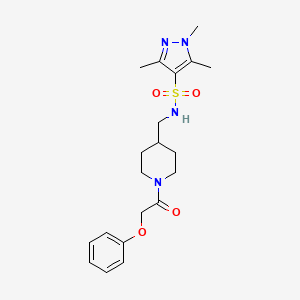
![1-(2-Methylphenyl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B2425769.png)
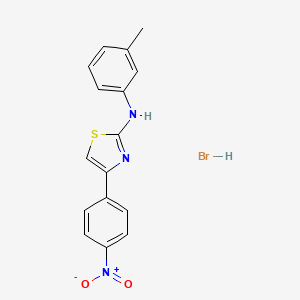
![(Z)-N-[4-(2-METHOXYPHENYL)-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE](/img/structure/B2425771.png)
